molecular formula C12H11NO2S B14853331 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid CAS No. 886367-08-4

4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid

Cat. No.: B14853331
CAS No.: 886367-08-4
M. Wt: 233.29 g/mol
InChI Key: NITKFQIBDJIWCO-UHFFFAOYSA-N
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Description

4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid is an organic compound characterized by a thiazole ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid typically involves the condensation of 3,4-dimethylphenylamine with α-bromoacetyl chloride to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, resulting in the formation of thiazolidine derivatives or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.

    Reduction: Formation of thiazolidine derivatives or 4-(3,4-dimethylphenyl)thiazole-2-methanol.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.

Scientific Research Applications

4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring and the carboxylic acid group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-(3,4-Dimethylphenyl)-1,3-thiazole-2-carboxamide
  • 4-(3,4-Dimethylphenyl)-1,3-thiazole-2-thiol
  • 4-(3,4-Dimethylphenyl)-1,3-thiazole-2-amine

Uniqueness: 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid is unique due to the presence of both the thiazole ring and the carboxylic acid group, which confer specific chemical reactivity and biological activity. The dimethyl substitution on the phenyl ring further enhances its properties, making it a valuable compound for various applications.

Properties

CAS No.

886367-08-4

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C12H11NO2S/c1-7-3-4-9(5-8(7)2)10-6-16-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

NITKFQIBDJIWCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=O)O)C

Origin of Product

United States

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